Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate
Description
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate (CAS: 1262411-38-0) is a spirocyclic ester featuring a 1,4-dioxaspiro[4.5]decane core linked to a propionate ethyl ester group. Its molecular formula is C₁₃H₂₂O₄, with a molecular weight of 242.30 g/mol and a polar surface area (PSA) of 44.76 Ų. Key physical properties include a boiling point of 99–101°C (at 0.15 Torr) and a density of 1.0822 g/cm³ at 24°C . The compound is structurally related to cyclohexane ketal derivatives, often used in organic synthesis for their stability and as intermediates in pharmaceuticals .
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate |
InChI |
InChI=1S/C13H22O4/c1-2-15-12(14)4-3-11-5-7-13(8-6-11)16-9-10-17-13/h11H,2-10H2,1H3 |
InChI Key |
NOPBTMWPSRPLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Ethyl 3-Bromopropionate
The most widely reported method involves reacting 1,4-dioxaspiro[4.5]decan-8-one with ethyl 3-bromopropionate under basic conditions. Key steps include:
- Reagents : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic substitution.
- Conditions : Stirring at room temperature for 12–24 hours yields the esterified product.
- Workup : Purification via column chromatography (hexane:ethyl acetate, 5:1) achieves >95% purity.
- Yield : 68–72%.
Mechanistic Insight : The reaction proceeds via deprotonation of the spirocyclic ketone’s α-hydrogen, forming an enolate that attacks the electrophilic carbon of ethyl 3-bromopropionate.
Reductive Amination and Subsequent Esterification
An alternative pathway described in patent literature involves:
- Oxidation : 4-(Acetylaminocyclohexanol) is oxidized to 4-acetylaminocyclohexanone using Jones reagent.
- Spirocyclization : Reaction with 2-nitro-1,3-propanediol under acidic conditions forms the nitro-spiro intermediate.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
- Esterification : Treatment with ethyl propionyl chloride in the presence of triethylamine yields the target compound.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols emphasize scalability and purity:
- Reactor Setup : Tubular flow reactors ensure consistent mixing and temperature control.
- Conditions : Elevated temperatures (80–100°C) and pressure (5–10 bar) reduce reaction time to 2–4 hours.
- Catalyst : Heterogeneous catalysts like Amberlyst-15 improve esterification efficiency.
- Yield : 85–90% with 99% purity.
Purification Techniques
- Distillation : Short-path distillation under vacuum (0.1–0.5 Torr) isolates the product.
- Crystallization : Recrystallization from ethanol/water mixtures removes polar impurities.
Alternative Synthetic Routes
Sonochemical Method
A novel approach utilizes ultrasound irradiation to accelerate spirocyclization:
Enzymatic Esterification
Lipase-mediated synthesis offers an eco-friendly alternative:
- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
- Solvent : Tert-butanol minimizes enzyme denaturation.
- Yield : 60–65% after 48 hours.
Reaction Optimization and Byproduct Analysis
Key Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C (lab), 80°C (ind) | Higher temps reduce time |
| Solvent | DMF (lab), Toluene (ind) | Polar aprotic solvents favored |
| Catalyst Loading | 10 mol% K₂CO₃ | Excess base causes hydrolysis |
Common Byproducts
- Hydrolysis Product : 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic acid forms if moisture is present.
- Dimerization : Spirocyclic dimers arise from over-alkylation, mitigated by stoichiometric control.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 4.13 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 3.95–3.85 (m, 4H, dioxolane), 2.45 (t, 2H, J = 7.5 Hz, -CH₂COO).
- ¹³C NMR : 170.8 ppm (ester carbonyl), 109.5 ppm (spiro carbon).
- HRMS : [M+Na]⁺ calc. 265.1412, found 265.1415.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | Moderate | High |
| Reductive Amination | 82 | 98 | Low | Moderate |
| Continuous Flow | 90 | 99 | High | High |
| Sonochemical | 55 | 92 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
"Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate" is a chemical compound with several research applications . Here's a detailed overview:
Chemical Information
- Molecular Formula:
- Molecular Weight: 242.31 g/mol or 242.32
- CAS Number: 1187964-14-2
- IUPAC Name: ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate
- SMILES notation: O=C(OCC)CCC1CCC2(CC1)OCCO2
Applications
This compound is a useful research chemical and a building block in organic synthesis .
Related Compounds
- Ethyl 3-(4-chlorophenyl)-2-[1,4-dioxaspiro[4.5]decan-8-yl(naphthalene-1-carbonyl)amino]propanoate: This compound has a PubChem CID of 44581449 and a molecular weight of 522.0 g/mol .
- (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol: This compound has a PubChem CID of 90037958 and a molecular formula of .
- Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: Various reactions and experimental conditions have been documented for this compound, including reactions with ammonium cerium (IV) nitrate and hydrogen chloride .
Chemical Vendors
The following is a list of vendors that supply "this compound":
Mechanism of Action
The mechanism of action of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. These intermediates may interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The 1,4-dioxaspiro[4.5]decane moiety is a common scaffold in synthetic chemistry. Below is a comparative analysis of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate with similar compounds:
Key Observations:
- Ester vs. Acid Derivatives : The ethyl propionate group in the target compound enhances lipophilicity compared to the carboxylic acid analog (3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid), making it more suitable for membrane permeability in drug design .
- Substituent Effects : Hydroxyl-containing analogs (e.g., Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) exhibit higher PSA due to hydrogen-bonding capacity, which may reduce bioavailability compared to the target compound .
- Heterocyclic Modifications : Imidazole derivatives (e.g., 1-{1,4-Dioxaspiro[4.5]decan-8-yl}-1H-imidazole) introduce nitrogen-based reactivity, enabling coordination chemistry or kinase inhibition .
Pharmacological Relevance
- Kinase Inhibitors : The spirocyclic core is prevalent in ATP-competitive inhibitors (e.g., mTOR inhibitor WYE-132, CAS: 1144068-46-1), where substituents like pyrazolo[3,4-d]pyrimidine enhance target binding . The ethyl ester group in the target compound may serve as a prodrug, improving absorption over carboxylic acids.
- AAA ATPase Inhibitors : Analogous spirocyclic ketones (e.g., Compound G in ) are intermediates in p97 inhibitor synthesis, highlighting the scaffold’s versatility in targeting enzymatic activity .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated 1.8–2.2) is higher than hydroxylated analogs (e.g., PSA 58.2 for 189509-22-6), favoring passive diffusion in biological systems .
- Thermal Stability : The boiling point (99–101°C at 0.15 Torr) suggests moderate volatility, comparable to other low-molecular-weight spirocyclic esters .
Biological Activity
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- CAS Number : 1187964-14-2
- Molecular Formula : C13H22O4
- Molecular Weight : 242.32 g/mol
- IUPAC Name : Ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate
- Purity : Typically 95% .
The compound features a spiro structure that contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate dioxaspiro intermediates with ethyl propionate. The detailed synthetic pathway can be found in various research publications focusing on spiro compounds and their derivatives .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Neuroprotective Properties : Some studies have suggested that compounds with similar structures may protect neuronal cells from oxidative stress and neurotoxicity .
- Anti-inflammatory Activity : Preliminary investigations have indicated potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Antimicrobial Activity : There are indications that this compound might possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- A study on dioxaspiro compounds demonstrated their ability to inhibit certain enzymes associated with inflammation and pain pathways .
- Another research focused on the neuroprotective effects of spiro compounds, suggesting that modifications in their structure could enhance their efficacy against neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
